molecular formula C9H18N2O B1466192 1-(3-Aminocyclobutyl)-4-piperidinol CAS No. 1230100-69-2

1-(3-Aminocyclobutyl)-4-piperidinol

Cat. No. B1466192
CAS RN: 1230100-69-2
M. Wt: 170.25 g/mol
InChI Key: IRIOCWZCRCLJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminocyclobutyl)-4-piperidinol, also known as 3-ACBP, is a cyclic amine compound that has been studied extensively in the fields of chemical synthesis, scientific research, and drug development. It is a derivative of the cyclobutyl piperidine family of compounds and is known for its unique biological and chemical properties. 3-ACBP is a versatile building block for a wide range of applications, including drug development, chemical synthesis, and research.

Mechanism of Action

1-(3-Aminocyclobutyl)-4-piperidinol has been studied extensively in the context of its mechanism of action. It has been shown to act as an agonist at the 5-HT2A serotonin receptor, as well as a partial agonist at the 5-HT2C serotonin receptor. It has also been shown to act as an agonist at the D2 dopamine receptor and as an antagonist at the 5-HT1A serotonin receptor.
Biochemical and Physiological Effects
1-(3-Aminocyclobutyl)-4-piperidinol has been studied extensively in the context of its biochemical and physiological effects. It has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. It has also been found to possess neuroprotective and neuroregenerative properties, as well as anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(3-Aminocyclobutyl)-4-piperidinol has several advantages as a building block for laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized using a two-step process. It is also a versatile compound, as it can be used to synthesize a wide range of biologically active compounds. However, 1-(3-Aminocyclobutyl)-4-piperidinol is not suitable for use in certain types of experiments, such as those involving high temperatures or pressures.

Future Directions

The potential future applications of 1-(3-Aminocyclobutyl)-4-piperidinol are numerous. It could be used to develop new drugs for the treatment of a variety of diseases, including neurological disorders, depression, and anxiety. It could also be used to develop new compounds for use in chemical synthesis and research. Additionally, 1-(3-Aminocyclobutyl)-4-piperidinol could be used to develop new compounds for use in drug delivery systems, as well as in drug delivery systems for targeted delivery of drugs to specific tissues and organs. Finally, 1-(3-Aminocyclobutyl)-4-piperidinol could be used to develop new compounds for use in imaging technologies, such as positron emission tomography (PET) and magnetic resonance imaging (MRI).

Scientific Research Applications

1-(3-Aminocyclobutyl)-4-piperidinol has been used as a building block in a wide range of scientific research applications, including drug development, chemical synthesis, and research. It has been used in the synthesis of a variety of biologically active compounds, such as anticonvulsants, antibiotics, and antivirals. 1-(3-Aminocyclobutyl)-4-piperidinol has also been used as a starting material for the synthesis of a variety of other compounds, including peptides, peptidomimetics, and nucleoside analogs.

properties

IUPAC Name

1-(3-aminocyclobutyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-7-5-8(6-7)11-3-1-9(12)2-4-11/h7-9,12H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIOCWZCRCLJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminocyclobutyl)-4-piperidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Aminocyclobutyl)-4-piperidinol
Reactant of Route 2
Reactant of Route 2
1-(3-Aminocyclobutyl)-4-piperidinol
Reactant of Route 3
Reactant of Route 3
1-(3-Aminocyclobutyl)-4-piperidinol
Reactant of Route 4
1-(3-Aminocyclobutyl)-4-piperidinol
Reactant of Route 5
1-(3-Aminocyclobutyl)-4-piperidinol
Reactant of Route 6
1-(3-Aminocyclobutyl)-4-piperidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.